Superior Translational Readthrough Efficiency of NV848 Compared to Clinical Benchmark Ataluren and Analogs
In a direct head-to-head comparison, NV848 demonstrated superior translational readthrough efficiency in restoring full-length LRBA protein expression in patient-derived fibroblasts carrying a homozygous R1683X nonsense mutation. Western blot analysis confirmed that NV848 outperformed the clinically approved TRID ataluren and the other oxadiazole-based analogs NV914 and NV930 [1].
| Evidence Dimension | Translational readthrough efficacy (LRBA protein restoration) |
|---|---|
| Target Compound Data | Highest readthrough efficiency; fully preserved cell proliferation |
| Comparator Or Baseline | Ataluren (clinical TRID); NV914; NV930 |
| Quantified Difference | Outperformed all comparators, with NV848 showing the highest efficiency. |
| Conditions | Primary fibroblasts from a patient homozygous for the LRBA R1683X nonsense mutation, chronic treatment (72h), quantified by western blot. |
Why This Matters
This demonstrates that NV848 is a more potent and efficacious tool compound than the clinical standard, ensuring more robust activation of the target pathway in preclinical models.
- [1] Fiduccia, I., et al. (2025). Beyond the stop: Oxadiazole TRIDs restore LRBA protein expression in nonsense-driven primary immunodeficiency. Molecular Therapy: Nucleic Acids, 37(1), 102808. View Source
